molecular formula C70H104N14O18S B12362539 H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH

H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH

Cat. No.: B12362539
M. Wt: 1461.7 g/mol
InChI Key: DHSSCSUADMGGLP-NLTZIHFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH is a peptide consisting of a sequence of amino acids: lysine, glutamic acid, methionine, proline, phenylalanine, proline, lysine, tyrosine, proline, valine, glutamic acid, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptides by changing the sequence of amino acids.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH can undergo several types of chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their roles in cellular processes and signaling pathways.

    Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based vaccines.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can bind to cell surface receptors and initiate signaling cascades that lead to various cellular responses. The pathways involved can include activation of kinases, modulation of gene expression, and changes in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH: can be compared to other peptides with similar sequences but different amino acid compositions.

  • Examples include H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-NH2 and H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OMe .

Uniqueness

  • The specific sequence of This compound confers unique properties, such as its binding affinity to certain receptors or its stability under physiological conditions.
  • Differences in amino acid composition can lead to variations in biological activity, making each peptide unique in its function and application.

Properties

Molecular Formula

C70H104N14O18S

Molecular Weight

1461.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C70H104N14O18S/c1-41(2)58(65(96)77-48(28-30-57(88)89)66(97)84-37-14-22-55(84)70(101)102)80-64(95)54-21-13-36-83(54)68(99)50(40-43-23-25-44(85)26-24-43)78-60(91)46(18-8-10-33-72)75-62(93)52-19-12-35-82(52)69(100)51(39-42-15-5-4-6-16-42)79-63(94)53-20-11-34-81(53)67(98)49(31-38-103-3)76-61(92)47(27-29-56(86)87)74-59(90)45(73)17-7-9-32-71/h4-6,15-16,23-26,41,45-55,58,85H,7-14,17-22,27-40,71-73H2,1-3H3,(H,74,90)(H,75,93)(H,76,92)(H,77,96)(H,78,91)(H,79,94)(H,80,95)(H,86,87)(H,88,89)(H,101,102)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1

InChI Key

DHSSCSUADMGGLP-NLTZIHFZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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